(3,5-dimethylpiperidin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone
Description
The compound (3,5-dimethylpiperidin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a methanone derivative featuring a 3,5-dimethylpiperidine moiety linked to a substituted pyrazole ring. Key structural attributes include:
- Pyrazole core: The 4-ethoxy group and 4-fluorophenyl substituent on the pyrazole ring introduce electronic effects (e.g., electron-withdrawing fluorine) and influence lipophilicity.
Properties
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c1-4-25-17-12-23(16-7-5-15(20)6-8-16)21-18(17)19(24)22-10-13(2)9-14(3)11-22/h5-8,12-14H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSLTZUUPVRQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)N2CC(CC(C2)C)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,5-dimethylpiperidin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a pyrazole moiety, and an ethoxy group attached to a fluorophenyl component. Its structure can be represented as follows:
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of pyrazole derivatives, suggesting that compounds similar to this compound exhibit significant free radical scavenging activity. This property is crucial in mitigating oxidative stress-related diseases .
Anti-inflammatory Effects
Molecular docking studies indicate that this compound may interact with targets involved in inflammatory pathways. The anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-kB .
Neuroprotective Effects
Research involving organotypic hippocampal slices demonstrated that compounds with similar structures can prevent neurodegeneration induced by excitotoxic agents. This neuroprotective effect is believed to be mediated through the modulation of AKT and PKA signaling pathways, which are critical in neuronal survival .
Study on Neuroprotection
In a study examining the neuroprotective effects of similar compounds, it was found that treatment with these derivatives significantly reduced cell death in neuronal cultures exposed to kainic acid. The presence of the compound enhanced the activation of protective kinases (AKT) while preventing mitochondrial dysfunction .
Antimicrobial Activity
Another study evaluated the antimicrobial properties of piperidine derivatives against various bacterial and fungal strains. Results indicated that compounds structurally related to this compound exhibited promising antibacterial activity against pathogens like Xanthomonas axonopodis and Ralstonia solanacearum .
Molecular Docking Studies
Computational analysis using density functional theory (DFT) has been employed to predict the binding affinities of this compound with various biological targets. The results suggest that the compound can effectively bind to receptors involved in neurotransmission and inflammation, indicating its potential as a therapeutic agent in neurological disorders .
Interaction with Receptors
The compound's interaction with sigma receptors has been noted, which are implicated in various psychiatric disorders. These receptors play a role in modulating neurotransmitter systems and could be a target for treating conditions like depression and anxiety .
Summary Table of Biological Activities
Scientific Research Applications
Research indicates that compounds similar to (3,5-dimethylpiperidin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone exhibit significant biological activities:
- Antimicrobial Activity : Variants of piperidine derivatives have been evaluated for their efficacy against various bacterial and fungal pathogens. For instance, studies have shown that certain piperidine derivatives possess antimicrobial properties against strains like Xanthomonas axonopodis and Ralstonia solanacearum, suggesting that modifications in the piperidine ring can enhance activity against specific pathogens .
- Neuropharmacological Effects : Piperidine derivatives are known to interact with neurotransmitter systems. Compounds related to this class have been studied for their affinities towards dopamine and serotonin transporters, indicating potential applications in treating psychiatric disorders such as depression and anxiety .
- Anticancer Properties : Some studies have reported that piperidine-based compounds can inhibit cancer cell proliferation. For example, certain derivatives have shown promising results in preclinical models for various cancer types by targeting specific signaling pathways involved in tumor growth.
Case Studies
Several case studies highlight the potential applications of compounds similar to This compound :
Comparison with Similar Compounds
Structural Analog 1: (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone
Key Differences :
- Pyrazole vs. Piperidine : The analog replaces the piperidine group with a 3,5-dimethylpyrazol-1-yl ring, reducing steric bulk but increasing aromaticity.
- Pharmacological implications : The pyrazolopyrimidine moiety is associated with kinase inhibition in related compounds, though the target compound’s piperidine and ethoxy groups may favor different target selectivity.
Structural Analog 2: Methanone,[4,5-dihydro-5-(substituted phenyl)-1H-pyrazol-1-yl]-3-pyridinyl Derivatives
Key Differences (based on ) :
- Substituent position: lists analogs with methoxy groups at ortho, meta, and para positions on the phenyl ring.
- Pyridine vs. Piperidine : The 3-pyridinyl group in these analogs may engage in hydrogen bonding via its nitrogen atom, contrasting with the tertiary amine in the target compound’s piperidine ring .
Data Table: Structural and Hypothesized Property Comparison
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups (e.g., 4-fluoro) : Fluorine’s electronegativity may improve metabolic stability and influence target binding compared to methoxy or methyl groups .
- Piperidine vs. Pyridine’s aromatic nitrogen may enhance solubility but reduce blood-brain barrier penetration.
- Ethoxy Group : The 4-ethoxy substituent on the pyrazole ring could sterically hinder interactions or participate in hydrophobic interactions, depending on the target environment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3,5-dimethylpiperidin-1-yl)(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling the pyrazole and piperidine moieties via a methanone bridge. Key steps include:
- Pyrazole Core Formation : Condensation of 4-fluoroacetophenone with ethyl hydrazine carboxylate under reflux in ethanol, followed by ethoxy substitution (similar to pyrazole derivatization in ).
- Piperidine Functionalization : 3,5-dimethylpiperidine can be activated using trifluoroacetic anhydride before coupling.
- Optimization Strategies : Use catalytic Pd/C for cross-coupling reactions to improve yield. Monitor reaction progress via HPLC-MS and adjust solvent polarity (e.g., DMF vs. THF) to mitigate steric hindrance from the 4-fluorophenyl group .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve steric effects of the 3,5-dimethylpiperidine group by co-crystallizing with halogenated solvents (e.g., dichloromethane), as seen in pyrazole-piperidine hybrids .
- Spectroscopic Analysis : Assign NMR signals using 2D COSY and NOESY to distinguish between equatorial and axial conformers of the piperidine ring.
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, focusing on the electron-withdrawing 4-fluorophenyl group’s impact on the methanone bridge .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential respiratory irritation from fine powders (as per SDS guidelines for structurally similar piperidine derivatives ).
- Waste Disposal : Quench reactive intermediates (e.g., unreacted piperidine) with 10% acetic acid before disposal.
- Storage : Store at 2–8°C under argon to prevent hydrolysis of the ethoxy group .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer :
- Dose-Response Analysis : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) using standardized IC50 protocols. Account for variability in membrane permeability due to the 4-fluorophenyl group’s lipophilicity .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., demethylated piperidine derivatives) that may contribute to off-target effects .
- Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) to confirm binding kinetics to purported receptors .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Abiotic Degradation : Conduct photolysis studies under simulated sunlight (300–800 nm) to assess stability of the ethoxy group. Compare degradation rates in freshwater vs. saline matrices .
- Biotic Transformation : Use soil microcosms inoculated with Pseudomonas spp. to track microbial breakdown pathways. Monitor intermediates via GC-MS, focusing on cleavage of the methanone bridge .
- Adsorption Studies : Perform batch experiments with varying organic carbon content (e.g., 1–5% humic acid) to model soil retention .
Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?
- Methodological Answer :
- Prodrug Strategies : Introduce hydrolyzable esters at the piperidine nitrogen to enhance solubility. For example, replace 3,5-dimethyl groups with acetylated analogs .
- Nanocarrier Systems : Encapsulate the compound in PEGylated liposomes to prolong half-life, leveraging the 4-fluorophenyl group’s hydrophobicity for stable loading .
- CYP450 Inhibition Screening : Pre-screen for interactions with CYP3A4/2D6 using human liver microsomes to anticipate metabolic instability .
Methodological Integration Questions
Q. How should researchers align studies of this compound with broader pharmacological theories?
- Methodological Answer :
- Target Hypothesis : Link the compound to GPCR or kinase inhibition frameworks based on structural analogs (e.g., pyrazole-containing kinase inhibitors ).
- Systems Biology : Integrate transcriptomic data (RNA-seq) from treated models to identify pathway enrichment, focusing on cross-talk between fluorophenyl-mediated signaling and piperidine-related neuroactivity .
Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
